molecular formula C13H12Cl2N4O3S B2446354 3-[4-amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid CAS No. 896170-26-6

3-[4-amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid

Cat. No. B2446354
CAS RN: 896170-26-6
M. Wt: 375.22
InChI Key: VRZUNFUBBLJDMG-UHFFFAOYSA-N
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Description

3-[4-amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid is a useful research compound. Its molecular formula is C13H12Cl2N4O3S and its molecular weight is 375.22. The purity is usually 95%.
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Scientific Research Applications

Direct Synthesis and Chemical Properties

  • The synthesis of 2-oxazolines from carboxylic acids using related triazine compounds under mild conditions has been demonstrated, offering an efficient pathway to produce these heterocycles with potential applications in pharmaceuticals and agrochemicals (Bandgar & Pandit, 2003).

Anticancer Activity

  • A series of triazinone derivatives, structurally related to the given compound, showed significant in vitro anticancer activities against various cancer cell lines. This highlights the potential of triazinone derivatives as cytotoxic agents (Saad & Moustafa, 2011).

Antimicrobial Activity

  • New triazinone derivatives have been synthesized and tested for their antimicrobial activities, revealing that certain compounds exhibit significant antibacterial and antifungal properties. These findings suggest the potential for developing new antimicrobial agents based on triazinone chemistry (Kumara et al., 2015).

Interaction with Agricultural Chemicals

  • The interaction of related triazine derivatives with other chemicals has been studied in agricultural contexts, such as the effect on phytotoxicity and the antagonism between certain herbicides. This research contributes to a better understanding of how triazine derivatives can influence the efficacy of agricultural treatments (Liebl & Worsham, 1987).

Novel Synthetic Pathways and Derivatives

  • Innovative synthetic methodologies have been developed for creating novel cyclic and acyclic derivatives of triazine, which may possess unique physical, chemical, or biological properties. These synthetic advances open new avenues for the exploration of triazine-based compounds in various scientific and industrial fields (Clerici, Gelmi, & Pocar, 1999).

properties

IUPAC Name

3-[4-amino-3-[(3,4-dichlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O3S/c14-8-2-1-7(5-9(8)15)6-23-13-18-17-10(3-4-11(20)21)12(22)19(13)16/h1-2,5H,3-4,6,16H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZUNFUBBLJDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=NN=C(C(=O)N2N)CCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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